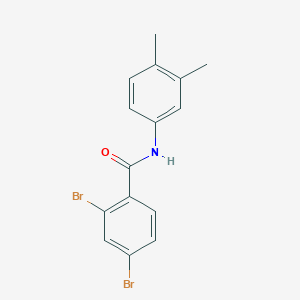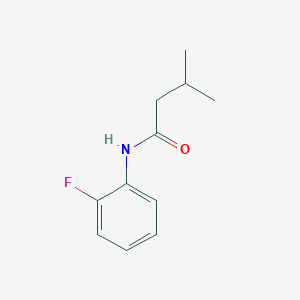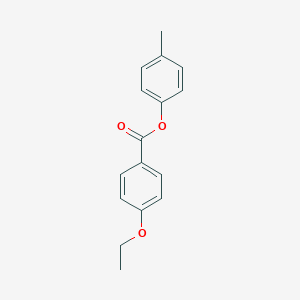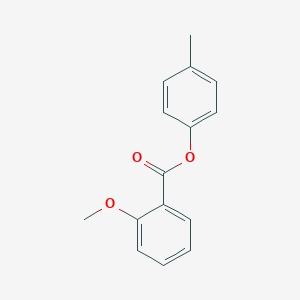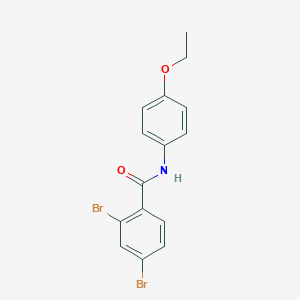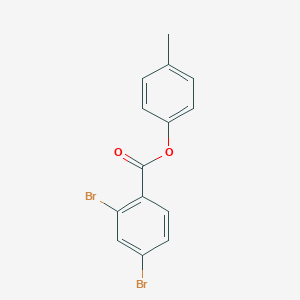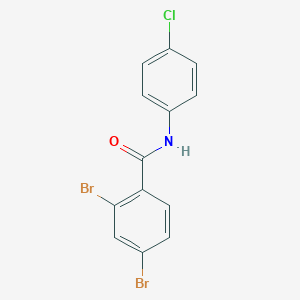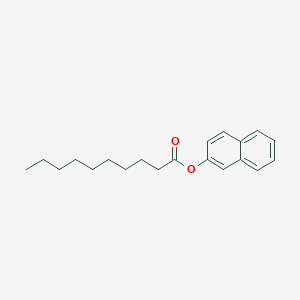
Naphthalen-2-yl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl decanoate, also known as NDD, is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 312.49 g/mol. NDD has been the subject of scientific research due to its potential applications in the field of medicine and biology.
Mecanismo De Acción
The mechanism of action of Naphthalen-2-yl decanoate is not fully understood, but it is believed to interact with fatty acids and cell membranes. It has been shown to selectively accumulate in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that Naphthalen-2-yl decanoate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. Additionally, Naphthalen-2-yl decanoate has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Naphthalen-2-yl decanoate in lab experiments is its ability to selectively accumulate in cancer cells, which may allow for targeted treatment. Additionally, its fluorescent properties make it useful for imaging and detection purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on Naphthalen-2-yl decanoate. One area of interest is its use as a drug delivery system, as it has been shown to have potential in this area. Additionally, further investigation into its mechanism of action and its interactions with fatty acids and cell membranes may provide insights into its therapeutic potential. Finally, studies on the toxicity and safety of Naphthalen-2-yl decanoate are needed to determine its suitability for use in humans.
Métodos De Síntesis
Naphthalen-2-yl decanoate can be synthesized through the reaction of naphthalene-2-carboxylic acid with decanoyl chloride in the presence of a catalyst such as pyridine. The reaction results in the formation of Naphthalen-2-yl decanoate as a product, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl decanoate has been studied for its potential use as a fluorescent probe for detecting the presence of fatty acids in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and its potential as a drug delivery system.
Propiedades
Número CAS |
23049-40-3 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
naphthalen-2-yl decanoate |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-13-20(21)22-19-15-14-17-11-9-10-12-18(17)16-19/h9-12,14-16H,2-8,13H2,1H3 |
Clave InChI |
FEHWSTSDTJHODB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)

![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)

